Product packaging for Methyl indoline-7-carboxylate(Cat. No.:CAS No. 112106-91-9)

Methyl indoline-7-carboxylate

Cat. No.: B040806
CAS No.: 112106-91-9
M. Wt: 177.2 g/mol
InChI Key: IMJZMELPOAMWJA-UHFFFAOYSA-N
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Description

Methyl indoline-7-carboxylate is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a privileged indoline scaffold, a saturated bicyclic structure that is commonly found in pharmacologically active molecules. The presence of the methyl ester group at the 7-position makes it a versatile synthetic intermediate, readily amenable to further functionalization, most notably through hydrolysis to the carboxylic acid or transamidation to generate a diverse array of amide derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B040806 Methyl indoline-7-carboxylate CAS No. 112106-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJZMELPOAMWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555482
Record name Methyl 2,3-dihydro-1H-indole-7-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112106-91-9
Record name Methyl 2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-7-carboxylic acid,2,3-dihydro-,methyl ester
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Reactivity and Derivatization of Methyl Indole 7 Carboxylate

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Ring

The indole ring is generally susceptible to electrophilic attack, with the C-3 position being the most reactive site. bhu.ac.in This preference is due to the ability of the nitrogen atom's lone pair to stabilize the positive charge in the transition state without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C-3 position is occupied, electrophilic substitution typically occurs at the C-2 position. bhu.ac.in

Regioselectivity Influenced by the C-7 Carboxylate Group

The presence of an electron-withdrawing carboxylate group at the C-7 position deactivates the benzene portion of the indole ring towards electrophilic attack. This deactivation further enhances the inherent preference for substitution on the pyrrole (B145914) ring. While specific studies on the regioselectivity of methyl indole-7-carboxylate are not extensively detailed in the provided results, general principles of electrophilic aromatic substitution suggest that the C-3 position would remain the primary site of reaction. bhu.ac.instudysmarter.co.uk For instance, in related carboxyindoles, functionalization is often directed to the C-3 position. aalto.fi

Reactions with α,β-Unsaturated Carbonyl Compounds

Indoles react with α,β-unsaturated carbonyl compounds, such as methyl propiolate and 2-cyclopentenone, in what is known as a Michael addition. researchgate.net These reactions are typically catalyzed by acids. bhu.ac.inresearchgate.net In the case of indole and its derivatives, the initial attack occurs at the C-3 position. researchgate.net Research on the reaction of indole and 1-methylindole (B147185) with methyl propiolate in the presence of K-10 montmorillonite (B579905) clay as a catalyst has shown the formation of methyl 3,3-bis(indolyl)propanoates. researchgate.net

Nucleophilic Reactions Involving the Ester Moiety

The ester group at the C-7 position is susceptible to nucleophilic attack, leading to common ester derivatization reactions. cymitquimica.com

Hydrolysis

The methyl ester of indole-7-carboxylic acid can be hydrolyzed to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for example, using a hydroxide (B78521) such as sodium hydroxide or potassium hydroxide in a solvent mixture like THF/water. google.comsaskoer.caresearchgate.net The process, often referred to as saponification, involves the attack of a hydroxide ion on the ester's carbonyl carbon. saskoer.ca An irreversible acid-base reaction between the resulting carboxylic acid and the alkoxide drives the reaction to completion. saskoer.ca Acidification of the reaction mixture then yields the final carboxylic acid product. google.com For instance, 4-bromo-7-methylindole-2-carboxylate ethyl ester has been hydrolyzed using a 10% potassium hydroxide solution. google.com

Amide Formation

The conversion of carboxylic acids to amides is a fundamental transformation. While direct conversion can be challenging and often requires high temperatures, several methods have been developed to facilitate this reaction. youtube.comrsc.org One common approach involves the use of coupling agents. Another method involves converting the carboxylic acid to its carboxylate and then reacting it with an alkylating agent. libretexts.org More recent methods have explored the use of reagents like methyltrimethoxysilane (B3422404) for direct amidation. acs.org Although specific examples for methyl indole-7-carboxylate were not found, it is expected to undergo standard amide formation reactions from its corresponding carboxylic acid. youtube.comrsc.org

Modification of the Indole Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the indole ring can be modified through various reactions, including alkylation and arylation.

N-alkylation is a common modification of indoles. rsc.org This can be achieved using alkyl halides in the presence of a base, such as sodium hydride in a solvent like DMF or THF. rsc.org For example, the N-alkylation of 7-methoxy-2-methylindole has been accomplished using 4-(2-chloroethyl)morpholine (B1582488) hydrochloride. semanticscholar.org Another approach involves the use of dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com

N-arylation of indoles can be achieved through copper-catalyzed cross-coupling reactions. nih.gov For instance, the N-arylation of indoles with aryl iodides can be catalyzed by nano-copper oxide. nih.govresearchgate.net In some cases, protection of the indole nitrogen is necessary to direct reactions to other parts of the molecule. For example, N-methyl protection was required to prevent N-H arylation during a carboxylate-directed arylation of 7-indole carboxylic acid. nih.gov Common protecting groups for the indole nitrogen include Boc (tert-butoxycarbonyl). calpaclab.com

Data Tables

Table 1: Reactions of Methyl Indole-7-carboxylate Derivatives

Reaction Type Reactant(s) Reagents/Conditions Product(s) Reference(s)
Hydrolysis 4-bromo-7-methylindole-2-carboxylate ethyl ester 10% Potassium hydroxide solution 4-bromo-7-methylindole-2-carboxylic acid google.com
N-Alkylation 7-methoxy-2-methylindole 4-(2-chloroethyl)morpholine hydrochloride, NaH 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole semanticscholar.org
N-Alkylation Indole-2-carboxylic acid Dimethyl carbonate, DABCO, DMF 1-Methylindole-2-carboxylic acid google.com
N-Arylation Indoline (B122111) carboxylic acid Aryl iodide, nano-copper oxide, Cs2CO3 N-arylindoles nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
Methyl indoline-7-carboxylate
Methyl indole-7-carboxylate
Indole-7-carboxylic acid
4-bromo-7-methylindole-2-carboxylate ethyl ester
4-bromo-7-methylindole-2-carboxylic acid
7-methoxy-2-methylindole
4-(2-chloroethyl)morpholine hydrochloride
7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole
Indole-2-carboxylic acid
Dimethyl carbonate
1-Methylindole-2-carboxylic acid
Dibenzyl carbonate
Indoline carboxylic acid
N-arylindoles
Methyl propiolate
2-cyclopentenone
Methyl 3,3-bis(indolyl)propanoates
1-methylindole

Reactions at Other Positions of the Indole Ring (e.g., C-2, C-3, C-5, C-6)

Halogenation of the indole ring is a common transformation to introduce a handle for further functionalization. The C-3 position of the indole ring is generally the most susceptible to electrophilic attack. bhu.ac.in Bromination of ethyl 1H-indole-7-carboxylate at the C-3 position can be achieved using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in solvents such as dichloromethane (B109758) (DCM) or acetic acid.

Chlorination of indole derivatives can also occur at various positions. For instance, the reaction of methyl indole-2-carboxylate (B1230498) with ethyl N,N-dichlorocarbamate leads to a mixture of chlorinated oxindole (B195798) derivatives. cdnsciencepub.com

The following table provides examples of halogenation reactions on indole carboxylate systems:

Halogenating AgentPosition of HalogenationSubstrateProductReference
N-Bromosuccinimide (NBS)C-3Ethyl 1H-indole-7-carboxylateEthyl 3-bromo-1H-indole-7-carboxylate
Ethyl N,N-dichlorocarbamateC-3, C-5, C-7Methyl indole-2-carboxylateMethyl-3,5-dichlorooxindole-3-carboxylate and Methyl-3,5,7-trichlorooxindole-3-carboxylate cdnsciencepub.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring, provided a suitable handle like a halogen is present. For example, methyl 5-bromo-3-formyl-1H-indole-7-carboxylate can undergo Stille cross-coupling reactions.

C-metallated indoles are also valuable intermediates for cross-coupling. bhu.ac.in After N-protection, the indole ring can be metallated, typically at the C-2 position, and then reacted with various electrophiles. bhu.ac.in

The C-7 position of indolines can be directly carbonylated using a rhodium catalyst with anhydrides as the carbonyl source. nih.gov This reaction has been shown to be effective for a range of substituted indolines. nih.gov A direct regioselective oxidative cross-coupling of indoles with methyl ketones at the C-3 position has also been reported, catalyzed by molecular iodine and pyrrolidine. acs.org

Methyl indole-7-carboxylate and its derivatives can serve as precursors for the synthesis of more complex, fused heterocyclic systems. A notable example is the [3+2] annulation reaction between methyl indole-2-carboxylates and arynes, which provides a high-yielding route to a novel indole-indolone scaffold under mild conditions. nih.gov

Furthermore, Cp*Co(III)-catalyzed C(7)-H bond annulation of indolines with alkynes has been developed for the synthesis of pyrroloquinolinones. researchgate.net This method demonstrates the potential for direct functionalization of the C-7 position to build fused ring systems.

Stereochemical Considerations and Epimerization Studies

The synthesis of chiral indole derivatives often requires careful consideration of stereochemistry. Asymmetric synthesis and chiral resolution are common strategies. For instance, enantioselective catalytic synthesis of N-alkylated indoles has been achieved with high enantiomeric excess using palladium catalysis with chiral ligands. mdpi.com

Epimerization, the change in configuration at one of several stereocenters in a molecule, is a relevant process in the chemistry of some indole derivatives. In the context of mitomycin biosynthesis, which involves complex indole alkaloids, base-catalyzed epimerization at C9 of the tetracyclic-pyrolido-indole structure has been observed. beilstein-journals.org This process is proposed to proceed through a reversible ring-opening to an eight-membered ring intermediate, allowing for deprotonation and reprotonation at the activated C9 position. beilstein-journals.org

In the context of amino acid derivatives, which can be related to indole structures, epimerization at the α-carbon is a known issue during chemical manipulations. acs.org Studies on the enzyme MarH, which catalyzes the epimerization of (3R)-β-methyl-indolepyruvate to (3S)-β-MeInPy, have provided insights into the mechanism of β-methyl epimerization, involving a planar carbanion intermediate. rsc.org

Medicinal Chemistry and Biological Activity of Methyl Indole 7 Carboxylate Derivatives

Indole (B1671886) Scaffold as a Pharmacophore in Drug Discovery

The indole scaffold is a fundamental structural motif found in numerous natural products, alkaloids, and synthetic molecules with significant pharmacological activities. nih.govbohrium.com Its remarkable versatility has established it as a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets. exlibrisgroup.com The indole nucleus can mimic the structure of peptides and bind reversibly to enzymes, providing vast opportunities for the discovery of novel drugs with diverse mechanisms of action. bohrium.comexlibrisgroup.com

Many commercially successful drugs incorporate the indole framework, highlighting its importance in medicinal chemistry. nih.gov For instance, drugs like the anticancer agents vincristine (B1662923) and vinblastine, the antihypertensive drug reserpine, and the antimigraine drug sumatriptan (B127528) all feature the indole core. nih.govankara.edu.trfrontiersin.org The success of these and other indole-containing drugs has spurred continuous research into the development of new indole derivatives with improved therapeutic profiles. nih.govresearchgate.net

The indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, contribute to its promiscuous binding capabilities. This allows indole-based compounds to target a wide range of receptors and enzymes, leading to a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects. bohrium.comankara.edu.trnih.gov The structural diversity of indole derivatives, achieved through substitution at various positions of the indole ring, further expands their pharmacological potential, making the indole scaffold a central focus in the quest for new and effective therapeutic agents. nih.govmdpi.com

Methyl Indole-7-carboxylate as a Precursor for Bioactive Molecules

While the broader class of indole carboxylates has been extensively utilized in the synthesis of bioactive molecules, methyl indole-7-carboxylate serves as a valuable starting material for creating a diverse range of derivatives with significant therapeutic potential. The strategic placement of the carboxylate group at the 7-position of the indole ring offers a unique chemical handle for further molecular elaboration.

The synthesis of various bioactive indole derivatives often starts from commercially available indole carboxylates. mdpi.com For example, indole-2-carboxylate (B1230498) derivatives have been synthesized and shown to possess broad-spectrum antiviral activities. Similarly, indole-3-carboxylic acid derivatives have been investigated for their antiviral and interferon-inducing properties. These examples underscore the general utility of indole carboxylates as precursors in medicinal chemistry.

The general synthetic strategy involves the modification of the carboxylate group, the indole nitrogen, or other positions on the indole ring to generate novel chemical entities. For instance, the carboxylate group can be converted to amides, esters, or other functional groups to modulate the compound's physicochemical properties and biological activity. The indole nitrogen can be alkylated or arylated to introduce further structural diversity. These modifications can lead to the discovery of potent and selective inhibitors of various enzymes and receptors. While specific examples detailing the extensive use of methyl indoline-7-carboxylate as a precursor were not prevalent in the reviewed literature, the principles derived from the use of other indole carboxylates are directly applicable.

Specific Biological Activities of Indole Carboxylates and their Derivatives

Indole carboxylates and their derivatives have demonstrated a wide array of biological activities, with particularly promising results in the fields of oncology and virology. The versatility of the indole scaffold allows for the fine-tuning of its structure to achieve potent and selective inhibition of various biological targets implicated in these diseases.

The indole nucleus is a key pharmacophore in a multitude of anticancer agents, both from natural sources and synthetic origins. researchgate.net Indole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of cell cycle progression, induction of apoptosis, and inhibition of key enzymes involved in cancer cell proliferation and survival. ankara.edu.trresearchgate.net

Information regarding indole derivatives as specific inhibitors of CD38 was not prominently available in the reviewed scientific literature. Further research is required to explore the potential of the indole scaffold in targeting this particular enzyme for cancer therapy.

Aromatase, a cytochrome P450 enzyme, is a crucial target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. Several studies have focused on the development of indole-based compounds as potent aromatase inhibitors.

Researchers have synthesized and evaluated various indole derivatives for their ability to inhibit aromatase. For instance, a series of 2-methyl indole hydrazones were investigated, and it was found that monochloro-substituted derivatives exhibited stronger aromatase inhibitory activity than the natural indolic hormone, melatonin (B1676174). Another study reported on indole aryl sulfonamides as effective aromatase inhibitors, with one derivative displaying an IC50 value of 0.16 µM. The position of substitution on the indole ring has been shown to be critical for activity. For example, 2-aryl indoles with a nitrile group at the C-3 position were found to be more potent than those with the same group at the C-5 position. The combination of indole and imidazole (B134444) fragments into a single molecule has also yielded derivatives with moderate aromatase inhibition.

Compound ClassKey Structural FeaturesReported ActivityReference
2-Methyl Indole HydrazonesMonochloro substitutionStronger aromatase inhibitory activity than melatonin
Indole Aryl SulfonamidesIndole ring at C-5 positionIC50 = 0.16 µM
2-Aryl IndolesNitrile group at C-3 positionMore potent than C-5 substituted analogue
Indole-Imidazole DerivativesHybrid structureModerate aromatase inhibition

The indole scaffold is a prominent feature in a number of antiviral agents, and research continues to uncover new indole derivatives with potent activity against a wide range of viruses. exlibrisgroup.comnih.gov These compounds can interfere with various stages of the viral life cycle, including entry, replication, and assembly. exlibrisgroup.com

Chikungunya virus (CHIKV) is a re-emerging arbovirus for which no specific antiviral treatment is currently available. Several studies have identified indole derivatives as promising inhibitors of CHIKV replication. In one study, systematic optimization of lead indole compounds resulted in a derivative with a 10-fold improved anti-CHIKV inhibitory activity compared to the reference drug Arbidol. Another research effort focused on synthesizing indole derivatives related to Arbidol, aiming to establish a structure-activity relationship for antiviral mechanisms targeting virus membrane fusion.

The human immunodeficiency virus (HIV) remains a major global health challenge, and the development of new anti-HIV agents is crucial to combat drug resistance. Indole derivatives have been extensively investigated as inhibitors of various HIV targets, including reverse transcriptase, integrase, and protease. The FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI), delavirdine, contains an indole scaffold, underscoring the therapeutic potential of this class of compounds. Numerous studies have reported the synthesis and anti-HIV-1 activity of novel indole derivatives, with some compounds showing inhibitory concentrations in the low nanomolar range against both wild-type and mutant HIV-1 strains. exlibrisgroup.com Pyrimido[5,4-b]indole derivatives have also been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase.

VirusCompound Class/DerivativeMechanism of Action/TargetReported ActivityReference
CHIKVtert-butyl-5-hydroxy-1-methyl-2-(2-trifluoromethysulfynyl)methyl)-indole-3-carboxylateInhibition of CHIKV replicationEC50 = 6.5 ± 1μM
HIV-1Indole-2-carboxamide derivativesReverse Transcriptase InhibitorLow nanomolar concentrations against wild-type and mutant strains exlibrisgroup.com
HIV-1DelavirdineNon-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)FDA-approved drug
YFV2-Indolinone derivativesNot specifiedSelective antiviral activity
BVDVUnsymmetrical methylene (B1212753) derivatives of indolesNot specifiedModerate antiviral activity exlibrisgroup.com
RSV(Aza)indole derivativesFusion inhibitorsPotent inhibition with 2 nM activity for a cyclic sulfone derivative mdpi.com
RSVIndole-3-carboxaldehyde (B46971)Moderate regulation of TLR7 signaling pathwayInhibition of RSV-induced inflammatory response

Yellow Fever Virus (YFV) is another significant arbovirus against which new therapeutic options are needed. Research has shown that certain 2-indolinone derivatives exhibit selective antiviral activity against YFV. Specifically, compounds with 1-benzyl and 5-halogen or nitro substitutions were found to be the most effective.

Bovine Viral Diarrhea Virus (BVDV) is an economically important pathogen in cattle and is also used as a surrogate model for studying the Hepatitis C virus (HCV). ankara.edu.tr Some unsymmetrical methylene derivatives of indoles have shown moderate antiviral activity against BVDV. exlibrisgroup.com

Respiratory Syncytial Virus (RSV) is a leading cause of respiratory tract infections, particularly in young children and the elderly. mdpi.com A new class of (aza)indole derivatives has been identified as potent RSV fusion inhibitors. mdpi.com Structure-activity relationship studies revealed that a 5-chloro substitution and a sulfonyl side chain on the indole scaffold are crucial for anti-RSV activity. Further optimization led to the discovery of a cyclic sulfone derivative with an impressive 2 nM anti-RSV activity. mdpi.com Additionally, indole-3-carboxaldehyde has been shown to regulate the RSV-induced inflammatory response by moderately inhibiting the TLR7 signaling pathway.

Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular)

Derivatives of this compound have demonstrated a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular properties. These compounds have shown promise in combating various pathogens, often exhibiting efficacy against drug-resistant strains.

Antibacterial Activity

Numerous studies have highlighted the potent antibacterial effects of indole derivatives. For instance, (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have been shown to possess significant antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria. In some cases, their activity surpassed that of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by a factor of 10 to 50. The most susceptible bacterium was identified as Enterobacter cloacae, while Escherichia coli and Micrococcus flavus were the most resistant. One of the most active compounds in this series exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.004 to 0.03 mg/mL. nih.gov Another study on indole-3-carboxamido-polyamine conjugates revealed their ability to target bacterial membranes and act as antibiotic potentiators, enhancing the efficacy of conventional antibiotics. nih.gov

Research on 5-methylindole (B121678) has demonstrated its bactericidal activity against various Gram-positive pathogens in their stationary phase, a state where bacteria are typically more tolerant to antibiotics. nih.gov Furthermore, certain indole derivatives have been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. semanticscholar.orgkoreascience.kr Quinoxaline derivatives incorporating an indoline-2,3-dione moiety have also exhibited notable antimicrobial activity. koreascience.kr

Antifungal Activity

The antifungal potential of this compound derivatives is also noteworthy. The aforementioned (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives displayed good to excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL. Trichoderma viride was the most sensitive fungal strain, whereas Aspergillus fumigatus showed the most resistance. nih.gov Another study focused on 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which demonstrated moderate to excellent antifungal activity against five different plant pathogenic fungi. nih.gov Specifically, some of these compounds showed remarkable and broad-spectrum antifungal activities, in some cases superior to commercial fungicides. nih.gov

Antitubercular Activity

Several indole derivatives have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Novel series of substituted indolizines, which are structurally related to indoles, have been synthesized and evaluated for their in vitro anti-mycobacterial activity against both the H37Rv strain and multi-drug-resistant (MDR) strains of M. tuberculosis. nih.govnih.gov One particularly potent compound, a 7-formyl-2-methylindolizine derivative, exhibited a MIC of 4 µg/mL against the H37Rv strain and 32 µg/mL against MDR strains. nih.govresearchgate.net Further studies on ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl) indolizine-1-carboxylate analogues also identified several compounds active against the H37Rv strain. japsonline.com Research into indole-2-carboxamides has identified them as potent antitubercular molecules that are active against both drug-sensitive and drug-resistant clinical strains. chemrxiv.org

Antimicrobial Activity of Selected Indole Derivatives
Compound ClassActivity TypeKey FindingsMIC/EC50 RangeReference
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivativesAntibacterialActive against Gram-positive and Gram-negative bacteria. More potent than ampicillin and streptomycin against some strains.0.004–0.03 mg/mL nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivativesAntifungalGood to excellent activity against various fungal strains.0.004–0.06 mg/mL nih.gov
7-formyl-2-methylindolizine derivativeAntitubercularActive against H37Rv and MDR strains of M. tuberculosis.4 µg/mL (H37Rv), 32 µg/mL (MDR) nih.govresearchgate.net
3-indolyl-3-hydroxy oxindole derivativesAntifungalBroad-spectrum activity against plant pathogenic fungi. One compound had an EC50 of 3.44 mg/L against R. solani.EC50 = 3.44 mg/L nih.gov

Anti-inflammatory Activity

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. A series of novel indoline (B122111) derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity using an anti-denaturation assay. Two of the synthesized compounds, 4a and 4b, demonstrated potent inhibition of protein denaturation with IC50 values of 62.2 µg/ml and 60.7 µg/ml, respectively, which were comparable to the standard drug diclofenac (B195802) sodium (IC50 = 54.2 µg/ml). core.ac.uk Other derivatives in the same study also showed significant to moderate anti-denaturation activity. core.ac.uk

In another study, a series of 7-(Trifluoromethyl) substituted indolizine (B1195054) derivatives were synthesized and tested for their anti-inflammatory properties. These compounds were found to selectively target cyclooxygenase-2 (COX-2) enzyme, tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), all of which are key mediators of inflammation. nih.gov In vitro studies showed that one of the compounds significantly reduced the level of COX-2 enzymes compared to indomethacin. nih.gov Several other compounds in this series also effectively reduced the levels of TNF-α and IL-6. nih.gov

Furthermore, research on indoline-based compounds has led to the discovery of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in the inflammatory cascade. acs.org One particular indoline derivative showed remarkable anti-inflammatory efficacy in in vivo models of peritonitis and asthma. acs.org

Anti-inflammatory Activity of Selected Indoline/Indolizine Derivatives
Compound SeriesAssay/TargetKey FindingsIC50/ActivityReference
Indoline derivatives 4a and 4bAnti-denaturation assayPotent inhibition of protein denaturation, comparable to diclofenac sodium.IC50 = 60.7-62.2 µg/ml core.ac.uk
7-(Trifluoromethyl) substituted indolizinesCOX-2, TNF-α, IL-6 inhibitionSignificant reduction in the levels of inflammatory mediators.Qualitative reduction reported nih.gov
Indoline-based dual 5-LOX/sEH inhibitor (compound 73)5-LOX and sEH inhibitionPotent dual inhibition of key inflammatory enzymes.IC50s of 0.41 ± 0.01 and 0.43 ± 0.10 μM for 5-LOX and sEH, respectively acs.org

Anticholinesterase Activity

Certain derivatives of indoline have been explored for their potential to inhibit cholinesterases, enzymes that are key targets in the management of Alzheimer's disease. A study focused on carbamate (B1207046) derivatives of indolines found that the introduction of N-methyl-N-ethyl or N-methyl-N-(4-methoxyphenyl) carbamate moieties at various positions on the indoline ring conferred both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities. nih.gov The most potent AChE inhibitors identified in this series were 3-(2-aminoethyl) indolin-4-yl ethyl(methyl)carbamate dihydrochloride (B599025) and 3-(3-methoxy-3-oxopropyl)-4-(((4-methoxyphenyl)(methyl) carbamoyl)oxy)indolin-1-ium hydrochloride, with IC50 values of 0.4 µM and 1.2 µM, respectively. nih.gov

Another study on methyl indole-isoxazole carbohydrazide (B1668358) derivatives also reported significant potency against AChE, with IC50 values ranging from 0.27 ± 0.01 to 21.5 ± 1.07 µM. nih.gov The most potent compound in this series exhibited an IC50 value of 29.46 ± 0.31 µM against AChE. nih.gov

Antioxidant Activity

The antioxidant properties of indole and indoline derivatives have been a subject of considerable research. The carbamate derivatives of indolines mentioned for their anticholinesterase activity also demonstrated scavenging activity against different radicals and provided significant protection against cytotoxicity induced by hydrogen peroxide in neuronal cells at concentrations ranging from 1 nM to 10 µM. nih.gov

In a separate study, novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues were synthesized and screened for their in vitro antioxidant activity using the DPPH method. One of the derivatives, 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylicacid-3,4-dimethoxyaniline, showed good antioxidant activity with an IC50 of 57.46 µg/ml. derpharmachemica.com Furthermore, a novel indole derivative containing a tosyl moiety has been synthesized and, through molecular docking studies, was shown to have a strong affinity for tyrosinase, suggesting its potential as an antioxidant agent. mdpi.com

Other Activities (e.g., Antidiabetic, Antimalarial, Neuroprotective)

Beyond the aforementioned activities, derivatives of this compound and related structures have shown potential in other therapeutic areas.

Antidiabetic Activity: While direct evidence for this compound derivatives is limited, some indole derivatives have been investigated for their antidiabetic potential. For instance, dihydroquinazolin-4(1H)-one derivatives, which can be conceptually related to indole structures, have shown significant inhibitory activity against the α-amylase enzyme, a target for managing diabetes. researchgate.net

Antimalarial Activity: Aplysinopsin-type compounds, which are tryptophan-derived natural marine products containing an indole coupled with an imidazolidinone moiety, have exhibited antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. mdpi.com Additionally, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline has demonstrated potent in vitro and in vivo antimalarial activities. mdpi.com

Neuroprotective Activity: The neuroprotective potential of indole derivatives is an active area of research. Indole-3-propionic acid and indole-3-propionamide are naturally occurring indoles that have shown potent neuroprotective activities, being at least twice as potent as melatonin in neutralizing free radicals. nih.gov A series of indoline derivatives were designed as multifunctional neuroprotective agents for ischemic stroke, with some compounds showing significant protective effects against neuronal damage. researchgate.net

Structure-Activity Relationship (SAR) Studies of Methyl Indole-7-carboxylate Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For indole-based compounds, several SAR studies have provided insights into the structural features necessary for their various biological activities.

In the context of antimicrobial activity , for a series of 3-indolyl-3-hydroxy oxindole derivatives with antifungal properties, it was found that the introduction of iodine, chlorine, or bromine substituents at the 5-position of the 3-hydroxy-2-oxindole and indole rings is critical for good antifungal activity. nih.gov For antitubercular indolizine derivatives, the presence of two methyl groups at the second and seventh positions of the indolizine nucleus, along with electron-withdrawing groups at the para position of the benzoyl ring at the third position, were important for activity against both H37Rv and MDR strains of M. tuberculosis. nih.gov

Regarding anti-inflammatory activity , SAR analysis of indoline derivatives as dual 5-LOX/sEH inhibitors involved structural modifications at various positions of the indoline scaffold to understand the structural requirements for potent inhibition. acs.org

For anticholinesterase activity , SAR studies on methyl indole-isoxazole carbohydrazide derivatives indicated that electron-donating groups tended to increase the effectiveness of the compounds. nih.gov

Mechanism of Action Studies (e.g., Enzyme Inhibition, Receptor Modulation)

Understanding the mechanism of action is fundamental to drug development. For this compound derivatives and related compounds, several mechanisms have been elucidated.

In terms of antimicrobial action , docking studies on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives suggest that their antibacterial activity likely stems from the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. Their antifungal action is thought to involve the inhibition of 14α-lanosterol demethylase of CYP51Ca. nih.gov For indole-3-carboxamido-polyamine conjugates, membrane perturbation is suggested as a mechanism for both their intrinsic antimicrobial activity and their ability to potentiate antibiotics. nih.gov Antitubercular indolizine derivatives have been studied in silico, revealing favorable interactions with target enzymes such as CYP121, malate (B86768) synthase, and DNA GyrB ATPase. nih.govresearchgate.net

The anti-inflammatory mechanism of some indoline derivatives involves the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), thereby modulating the eicosanoid signaling pathway. acs.org Other indolizine derivatives exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

The anticholinesterase activity of indoline derivatives is achieved through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which leads to an increase in the levels of the neurotransmitter acetylcholine. nih.gov

Computational Chemistry and Drug Design

Computational chemistry and drug design have emerged as indispensable tools in the discovery and development of novel therapeutic agents based on the this compound scaffold. These in silico approaches allow for the rational design of molecules with improved biological activity, pharmacokinetic profiles, and reduced toxicity, thereby accelerating the drug development process.

Molecular Docking and Ligand Design

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. mdpi.com This method has been instrumental in the design of this compound derivatives targeting various biological macromolecules.

For instance, in the development of anti-inflammatory agents, molecular docking studies have been employed to understand the binding interactions between methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate analogues and the active site of the cyclooxygenase-2 (COX-2) enzyme. mdpi.comnih.gov These studies help in elucidating the structural requirements for potent and selective COX-2 inhibition. researchgate.net Similarly, molecular docking has been utilized to analyze the binding efficacy of 7-azaindole (B17877) derivatives with the DEAD-box helicase DDX3, a target in cancer therapy. nih.gov The insights gained from these docking studies, such as identifying key hydrogen bonds and π-π stacking interactions, guide the design of new ligands with enhanced potency and specificity. nih.gov

The design of novel indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) has also benefited from in silico analysis. nih.gov By screening compound libraries and predicting their binding modes, researchers can identify promising lead structures for further optimization. nih.gov

Pharmacokinetic Property Prediction

The pharmacokinetic properties of a drug candidate, which include absorption, distribution, metabolism, and excretion (ADME), are critical for its clinical success. researchgate.net Computational models are widely used to predict these properties at an early stage of drug discovery, helping to identify compounds with favorable drug-like characteristics.

For this compound derivatives, various in silico tools are employed to predict their ADME profiles. For example, the SwissADME database is used to evaluate physicochemical properties, drug-likeness, and pharmacokinetic parameters of oxindole derivatives. nih.gov These predictions can assess factors such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. nih.govjapsonline.com

The prediction of pharmacokinetic parameters for novel series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates indicated that most of the synthesized compounds were predicted to have favorable pharmacokinetic properties. researchgate.net This early assessment helps in prioritizing compounds for further experimental evaluation and reduces the likelihood of late-stage failures due to poor pharmacokinetics.

Table 1: Predicted ADME Properties of Selected Indole Derivatives

CompoundMolecular Weight ( g/mol )LogPH-bond AcceptorsH-bond DonorsPredicted GI AbsorptionBBB Permeability
Compound C1290.14---------HighYes
Compound C2300.70---------HighYes

Data sourced from studies on indolinone derivatives. nih.gov

Toxicity Prediction

Predicting the potential toxicity of drug candidates early in the development process is crucial to avoid adverse effects and ensure patient safety. Computational toxicology, or in silico toxicity prediction, utilizes Quantitative Structure-Toxicity Relationship (QSTR) models to assess the toxicological endpoints of chemicals based on their molecular structure. japsonline.com

Software like TOPKAT (Toxicity Prediction by Komputer Assisted Technology) is used to assess various toxicological risks, including mutagenicity (Ames test), rodent carcinogenicity, skin sensitization, and developmental toxicity potential. japsonline.com For novel indole derivatives, these predictive studies have suggested that the compounds are likely to be non-carcinogenic and have high LD50 values in various computational animal models. japsonline.com

Development of Novel Therapeutic Agents

The indoline scaffold, including derivatives of this compound, has proven to be a versatile pharmacophore in the development of novel therapeutic agents for a wide range of diseases. nih.gov The structural flexibility of the indoline ring system allows for the synthesis of diverse compound libraries with varied biological activities. nih.gov

Recent research has focused on developing indoline derivatives as anticancer, antibacterial, anti-inflammatory, and analgesic agents, as well as treatments for cardiovascular diseases. nih.gov In the field of oncology, target-based drug design has led to the discovery of indoline-containing compounds that act on specific molecular targets involved in cancer progression. nih.gov For example, indole-based drugs like Osimertinib and Sunitinib (B231) are already in clinical use for the treatment of certain types of lung and kidney cancer. mdpi.com

The development of novel indolizino[8,7-b]indole hybrids has shown promise as potent DNA cross-linking agents or topoisomerase II inhibitors, demonstrating significant activity against small cell lung cancer cells. mdpi.com Furthermore, the synthesis of novel spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives has yielded compounds with potential as anticancer agents by targeting human epidermal growth factor receptor 2 (HER-2). mdpi.com

The ongoing exploration of the chemical space around the this compound core continues to yield promising lead compounds. Through a combination of rational drug design, computational modeling, and synthetic chemistry, researchers are poised to develop new and effective therapeutic agents based on this privileged scaffold. researchgate.net

Table 2: Investigated Therapeutic Targets for Indoline Derivatives

Therapeutic AreaBiological TargetReference
Anti-inflammatoryCyclooxygenase-2 (COX-2) mdpi.comresearchgate.net
Anti-inflammatory5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) nih.gov
AnticancerDEAD-box helicase DDX3 nih.gov
AnticancerHuman Epidermal Growth Factor Receptor 2 (HER-2) mdpi.com
AnticancerDNA Topoisomerase II mdpi.com

Advanced Research Perspectives and Future Outlook

Combinatorial Chemistry and Library Synthesis of Indole (B1671886) Carboxylates

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large, diverse libraries of compounds for high-throughput screening. For indole carboxylates, both solid-phase and solution-phase combinatorial strategies are being employed to generate extensive libraries for biological evaluation.

In a typical solid-phase synthesis approach, an indole scaffold, such as indole-7-carboxylic acid, is anchored to a resin support. This allows for the sequential addition of various building blocks and reagents, with the ease of purification by simple filtration and washing. This methodology is well-suited for creating libraries of indole-7-carboxamides by reacting the resin-bound carboxylic acid with a diverse set of amines.

Solution-phase library synthesis, often performed in parallel, offers the advantage of easier reaction monitoring and scalability. Multi-component reactions, such as the Ugi or Passerini reactions, are particularly powerful tools in this context, allowing for the creation of complex indole derivatives in a single step from simple starting materials. While specific large-scale combinatorial libraries of methyl indoline-7-carboxylate are not extensively documented in publicly available literature, the principles of combinatorial synthesis are readily applicable. The synthesis of two distinct indole derivative libraries has been described, where intermediates were reacted with bases or acid chlorides to generate 2-acyl-3-amino-indoles and other novel indole derivatives, respectively nih.gov. These products were purified using reversed-phase column chromatography and obtained in multi-milligram quantities nih.gov.

Table 1: Comparison of Solid-Phase and Solution-Phase Library Synthesis for Indole Carboxylates

FeatureSolid-Phase SynthesisSolution-Phase Synthesis
Purification Simple filtration and washingOften requires chromatography
Scalability Can be challengingMore readily scalable
Reaction Monitoring DifficultStraightforward
Reagent Requirements Often requires excess reagentsCan be performed with stoichiometric amounts

The generation of focused libraries around the indole-7-carboxylate scaffold will be crucial for exploring the structure-activity relationships (SAR) of its derivatives and identifying potent and selective modulators of various biological targets.

Flow Chemistry Approaches for Efficient Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the efficient, safe, and scalable production of chemical compounds. nih.gov The key advantages of flow chemistry include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to perform hazardous reactions in a safer manner.

For the synthesis of indole carboxylates, flow chemistry offers several benefits over traditional batch methods. For instance, hazardous reactions, such as those involving nitration or the use of azides, can be performed with greater safety in microreactors due to the small reaction volumes. High-pressure and high-temperature conditions can also be safely accessed, often leading to significantly reduced reaction times and improved yields.

Several studies have demonstrated the application of flow chemistry to the synthesis of various indole- C- and N- carboxylates. mdpi.comnih.gov For example, the Hemetsberger–Knittel reaction for the preparation of indole-2-carboxylates has been successfully translated to a continuous flow process, achieving high yields with a residence time of just 30 seconds. nih.gov Another example is the reductive cyclization of o-nitrophenylacetonitrile to produce an indole-3-carboxylic ester in a flow setup. beilstein-journals.org While a specific flow synthesis protocol for this compound is not prominently reported, the existing methods for other indole carboxylate isomers can be readily adapted.

Table 2: Key Advantages of Flow Chemistry for Indole Carboxylate Synthesis

AdvantageDescription
Enhanced Safety Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions.
Improved Efficiency Precise control over temperature, pressure, and mixing leads to higher yields and shorter reaction times.
Scalability Production can be easily scaled up by running the flow reactor for longer periods.
Automation Flow systems can be automated for continuous and unattended operation.

The development of a dedicated flow synthesis route for this compound would be a significant step towards its large-scale and cost-effective production for various applications.

Investigation of Novel Biological Targets for Methyl Indole-7-carboxylate Derivatives

Derivatives of indole carboxylic acids and carboxamides are known to interact with a wide range of biological targets, exhibiting activities such as anticancer, antiviral, and anti-inflammatory effects. The exploration of novel biological targets for derivatives of methyl indole-7-carboxylate is an active area of research.

One promising area is the inhibition of enzymes involved in DNA repair and cell signaling. For instance, derivatives of indole-4-carboxamide have been designed and synthesized as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. researchgate.netrsc.org Potent PARP-1 inhibitors have shown significant therapeutic potential in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov A selected 7-azaindole-1-carboxamide compound demonstrated significant in vitro target inhibition and showed an effect similar to the approved drug Olaparib in animal models of human breast carcinoma. nih.gov

Another important class of targets is the monocarboxylate transporters (MCTs), which are involved in the transport of lactate (B86563) and other monocarboxylates across cell membranes. MCTs are often upregulated in cancer cells to support their high glycolytic rate. A library of 16 indole-based molecules was synthesized and shown to have functional inhibitory activities against MCT1 at low nanomolar concentrations, along with significant antiproliferative activities against MCT1-expressing cancer cell lines. rsc.org

Furthermore, indole-7-carboxamides have been investigated as potential anti-HIV agents. farmaciajournal.com Quantitative structure-activity relationship (QSAR) studies on a series of these compounds have provided insights into the key structural features required for their anti-HIV activity, highlighting the importance of electrostatic and steric properties. farmaciajournal.com The indole-3-carboxylic acid conjugate of melampomagnolide B was identified as a potent anticancer agent against both hematological and solid tumor cells. nih.gov

The diverse biological activities of indole derivatives suggest that libraries based on the this compound scaffold could yield inhibitors for a variety of other targets, including kinases, proteases, and G-protein coupled receptors.

Development of Prodrugs and Delivery Systems

The therapeutic potential of a drug candidate can be limited by suboptimal physicochemical properties, such as poor solubility or membrane permeability. Prodrug strategies and advanced drug delivery systems are employed to overcome these limitations.

For derivatives of this compound that may have poor aqueous solubility, a prodrug approach can be beneficial. The ester group of this compound can be hydrolyzed in vivo to the corresponding carboxylic acid. If the carboxylic acid is the active form but has poor membrane permeability, the methyl ester can act as a prodrug, facilitating its passage through cell membranes before being converted to the active acid intracellularly.

Nanotechnology-based drug delivery systems, such as liposomes and nanoparticles, offer a promising avenue for improving the delivery of indole-based drugs. nih.gov These systems can enhance the solubility and stability of the encapsulated drug, prolong its circulation time, and enable targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy and reducing side effects. nih.gov For example, a liposomal formulation of indole-3-carbinol (B1674136) was developed for intranasal delivery, which resulted in a significantly higher lung exposure compared to oral administration. nih.gov Similarly, lipid-polymer hybrid nanoparticles containing the indole derivative sunitinib (B231) have been investigated for breast cancer treatment. nih.gov The use of biosynthesized ZnO-CaO nanoparticles has been reported as an efficient catalyst for the synthesis of indole derivatives. scientific.net

Table 3: Prodrug and Delivery Strategies for Indole-7-Carboxylate Derivatives

StrategyApproachPotential Benefits
Prodrugs Esterification of the carboxylic acidImproved membrane permeability and oral bioavailability.
Liposomes Encapsulation in lipid vesiclesEnhanced solubility, stability, and targeted delivery. researchgate.net
Nanoparticles Formulation in polymeric or lipid-based nanoparticlesControlled release, prolonged circulation, and targeted delivery.

These strategies hold significant promise for enhancing the therapeutic potential of future drugs derived from the this compound scaffold.

Computational Studies for Deeper Mechanistic Understanding and Optimization

Computational chemistry plays a vital role in modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are being increasingly applied to the study of indole derivatives.

Molecular docking studies can predict the binding mode of this compound derivatives within the active site of a target protein. This information is invaluable for understanding the molecular basis of their activity and for designing new analogues with improved potency and selectivity. For instance, docking studies have been used to investigate the binding of N-arylsulfonyl-indole-2-carboxamide derivatives to fructose-1,6-bisphosphatase, a target for type II diabetes. mdpi.com

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of key interactions over time. A 100 ns molecular dynamics simulation was used to confirm the dynamic stability of a 7-trifluoromethyl-1H-indole-2-carboxylic acid derivative within the binding pocket of aromatase, a target for breast cancer. nih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of virtual compounds and to guide the optimization of lead structures. 2D-QSAR modeling has been applied to novel indolyl derivatives to predict their antioxidant activity. mdpi.com

Table 4: Computational Methods in the Study of Indole Carboxylates

MethodApplication
Molecular Docking Predicts binding modes and affinities of ligands to target proteins.
Molecular Dynamics (MD) Simulates the dynamic behavior of ligand-protein complexes to assess stability.
QSAR Establishes a correlation between chemical structure and biological activity to guide lead optimization.
DFT (Density Functional Theory) Investigates the molecular geometry and electronic properties of molecules. nih.gov

The integration of these computational approaches into the drug discovery pipeline for this compound derivatives will undoubtedly accelerate the identification and optimization of new therapeutic agents.

Exploration of Methyl Indole-7-carboxylate in Material Science and Other Fields

Beyond its applications in medicinal chemistry, the indole scaffold is also being explored for its potential in material science. The unique electronic and photophysical properties of indole derivatives make them attractive candidates for use in organic electronics and other advanced materials.

Indole-based polymers are being investigated for a variety of applications. For example, a series of new polyesters were synthesized by the polycondensation of an indole-based dicarboxylate with bio-based diols. rsc.orgrsc.org These polyesters were found to be amorphous with superior thermal quality and could form clear transparent films, suggesting their potential use as high-performance bioplastics. rsc.orgrsc.org The thermal properties of these indole-based aromatic polyesters were further investigated, revealing tunable glass transition temperatures ranging from 65 to 113 °C. nih.govacs.org

The use of indole structures has also been explored in conducting polymers and microporous materials. acs.org While the specific application of this compound in this area is not yet widely reported, its structure suggests that it could serve as a valuable monomer for the synthesis of novel polymers with interesting optical and electronic properties. Its incorporation into conjugated polymer backbones could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Challenges and Opportunities in Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their clinical application. For drug candidates derived from this compound, several challenges and opportunities lie on the path to clinical development.

One of the main challenges is to optimize the pharmacokinetic and toxicological profiles of lead compounds. While a compound may show excellent potency in vitro, it must also exhibit good absorption, distribution, metabolism, and excretion (ADME) properties and an acceptable safety profile to be a viable drug candidate. Early and comprehensive ADME/Tox screening is therefore essential.

Another challenge is the identification of appropriate patient populations for clinical trials, particularly for targeted therapies such as PARP inhibitors. The development of predictive biomarkers will be crucial for selecting patients who are most likely to respond to treatment.

Despite these challenges, there are significant opportunities for the development of novel therapeutics based on the indole-7-carboxylate scaffold. The broad range of biological activities associated with this class of compounds suggests that they may find application in the treatment of a variety of diseases, from cancer to infectious diseases and inflammatory disorders.

The continued development of innovative synthetic methodologies, such as flow chemistry and combinatorial synthesis, will facilitate the rapid exploration of the chemical space around this scaffold. Furthermore, the increasing sophistication of computational modeling and drug delivery technologies will provide powerful tools for the optimization of lead compounds and their formulation into effective medicines. The journey from a promising lead compound to an approved drug is long and arduous, but the versatile and privileged nature of the indole-7-carboxylate scaffold provides a strong foundation for success.

Q & A

Q. What are the established synthetic routes for methyl indoline-7-carboxylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via formylation, hydrolysis, and reduction sequences. For example, 2-hydroxymethylindole-7-carboxylic acid derivatives are prepared by formylation of indole precursors, followed by trichloroacetyl group hydrolysis and sodium borohydride reduction . Key variables include temperature control during hydrolysis (to prevent side reactions) and stoichiometric precision in reduction steps. Yield optimization often requires iterative adjustment of solvent polarity (e.g., switching from THF to methanol) and catalyst loading. Purity is verified using HPLC (>97% by HLC) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm regioselectivity and functional group integrity.
  • X-ray crystallography : Software suites like WinGX and SHELX are used for structure refinement. Anisotropic displacement parameters from ORTEP visualizations validate molecular geometry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₀H₁₁NO₂, MW 177.20) .
  • HPLC : Quantifies purity and identifies byproducts .

Q. How is this compound utilized in medicinal chemistry research?

The compound serves as a synthon for indole-based pharmacophores. Its methoxy and carboxylate groups enable derivatization for structure-activity relationship (SAR) studies. For example, analogs are tested for bioactivity via in vitro assays (e.g., IC₅₀ determination against enzyme targets) . Experimental protocols require rigorous controls, including positive/negative controls and triplicate trials to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond lengths or angles may arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DFIX, FLAT) to refine problematic regions. Validate results using the IUCr’s checkCIF tool, which flags outliers in geometry (e.g., unusual C–O bond lengths) . For ambiguous cases, compare multiple datasets or employ Hirshfeld surface analysis to assess intermolecular interactions .

Q. What experimental design considerations are critical for studying this compound’s bioactivity?

  • Dose-response assays : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine EC₅₀/IC₅₀.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.
  • Controls : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., known inhibitors).
  • Data reporting : Follow STREGA guidelines for transparency in structure-activity data .

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Software like Gaussian or ORCA simulates reaction pathways, while molecular docking (AutoDock Vina) predicts binding affinities to biological targets. Validate predictions with experimental kinetics (e.g., monitoring reaction progress via UV-Vis) .

Q. What methodologies analyze the puckering conformation of this compound’s indoline ring?

Apply Cremer-Pople parameters to quantify ring puckering. Calculate out-of-plane displacements (zⱼ) using crystallographic coordinates and define the mean plane via least-squares minimization. Phase angles (φ) differentiate twist vs. envelope conformations. Software like PLATON automates this analysis .

Q. How do structural modifications of this compound impact its utility as a synthetic intermediate?

Substituent effects are studied via Hammett plots (σ values correlate reactivity with electronic effects). For example, electron-withdrawing groups at the 7-position increase carboxylate electrophilicity, facilitating nucleophilic acyl substitutions. Monitor regioselectivity using 2D NMR (e.g., NOESY for steric effects) .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement ; WinGX for data processing .
  • Data Analysis : Cremer-Pople coordinates for ring conformation ; checkCIF for validation .
  • Synthesis : Sodium borohydride reduction protocols ; HPLC purity standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.